2,5-bis[5-[2-(5-hexylthiophen-2-yl)ethynyl]thiophen-2-yl]thiophene
Description
This compound is a thiophene-based conjugated oligomer featuring a central thiophene ring flanked by two ethynyl-linked 5-hexylthiophene units. The ethynyl groups enhance π-conjugation, improving charge transport properties, while the hexyl side chains promote solubility in organic solvents. Such structural attributes make it suitable for applications in organic electronics, including organic photovoltaics (OPVs) and field-effect transistors (OFETs) .
Properties
IUPAC Name |
2,5-bis[5-[2-(5-hexylthiophen-2-yl)ethynyl]thiophen-2-yl]thiophene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H36S5/c1-3-5-7-9-11-27-13-15-29(37-27)17-19-31-21-23-33(39-31)35-25-26-36(41-35)34-24-22-32(40-34)20-18-30-16-14-28(38-30)12-10-8-6-4-2/h13-16,21-26H,3-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZALDFAZJRFAINY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC=C(S1)C#CC2=CC=C(S2)C3=CC=C(S3)C4=CC=C(S4)C#CC5=CC=C(S5)CCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H36S5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90732181 | |
| Record name | 1~5~,3~5~-Bis[(5-hexylthiophen-2-yl)ethynyl]-1~2~,2~2~:2~5~,3~2~-terthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90732181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
629.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
710338-93-5 | |
| Record name | 1~5~,3~5~-Bis[(5-hexylthiophen-2-yl)ethynyl]-1~2~,2~2~:2~5~,3~2~-terthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90732181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-bis[5-[2-(5-hexylthiophen-2-yl)ethynyl]thiophen-2-yl]thiophene typically involves a series of coupling reactions. One common method is the Stille coupling reaction, which involves the reaction of stannylated thiophene derivatives with halogenated thiophenes in the presence of a palladium catalyst. The reaction conditions often include the use of anhydrous solvents and inert atmospheres to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production of this compound may involve scaling up the Stille coupling reaction or employing other coupling methods such as Suzuki or Sonogashira couplings. These methods are chosen based on the availability of starting materials and the desired purity of the final product. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yields and consistent quality.
Chemical Reactions Analysis
Types of Reactions
2,5-bis[5-[2-(5-hexylthiophen-2-yl)ethynyl]thiophen-2-yl]thiophene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used for halogenation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogens or other functional groups onto the thiophene rings.
Scientific Research Applications
2,5-bis[5-[2-(5-hexylthiophen-2-yl)ethynyl]thiophen-2-yl]thiophene has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of conjugated polymers and organic semiconductors.
Biology: The compound’s unique electronic properties make it useful in the development of biosensors and bioelectronic devices.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component of therapeutic agents.
Industry: It is used in the production of organic photovoltaic cells, light-emitting diodes (LEDs), and other electronic devices.
Mechanism of Action
The mechanism of action of 2,5-bis[5-[2-(5-hexylthiophen-2-yl)ethynyl]thiophen-2-yl]thiophene is primarily related to its electronic properties. The compound’s extended conjugation allows for efficient charge transport, making it an excellent candidate for use in electronic devices. The molecular targets and pathways involved depend on the specific application, such as interaction with biological molecules in biosensors or charge transfer processes in electronic devices.
Comparison with Similar Compounds
Critical Research Findings
- Optoelectronic Performance : The target compound’s ethynyl groups outperform terthiophenes in charge transport but lag behind fused systems like BDT-2T-ID in light absorption .
- Processability: Hexyl chains provide superior solubility compared to non-alkylated analogues, enabling solution-processed device fabrication .
- Limitations : Lower electron affinity than fumaronitrile-based systems limits use in electron-transport layers .
Biological Activity
2,5-bis[5-[2-(5-hexylthiophen-2-yl)ethynyl]thiophen-2-yl]thiophene (CAS No. 710338-93-5) is a complex organic compound belonging to the thiophene family. This compound is characterized by its extensive conjugation and unique electronic properties, which make it a subject of interest in various scientific fields, particularly in biology and medicine.
- Molecular Formula : C36H36S5
- Molecular Weight : 629.0 g/mol
- IUPAC Name : this compound
- InChI : InChI=1S/C36H36S5/c1-3-5-7-9-11-27-13-15-29(37-27)17-19-31-21-23-33(39-31)35-25-26-36(41-35)34-24-22-32(40-34)20-18-30-16-14-28(38-30)12-10-8-6-4-2/h13–16,21–26H,3–12H2,1–2H3
The biological activity of 2,5-bis[5-[2-(5-hexylthiophen-2-yl)ethynyl]thiophen-2-y]thiophene is primarily attributed to its electronic properties that facilitate charge transport. This characteristic makes it suitable for applications in bioelectronics and biosensing technologies. The interactions with biological molecules can vary based on the specific application, including potential roles in drug delivery systems and therapeutic agents.
Research Applications
- Biosensors : The compound has been utilized in the development of biosensors due to its ability to interact with biomolecules effectively.
- Antiviral Activity : Similar thiophene derivatives have been studied for their antiviral properties against viruses such as dengue. For example, a study highlighted the effectiveness of thiophene-based compounds as non-nucleoside inhibitors of dengue viral polymerase, demonstrating submicromolar activity against multiple serotypes .
- Antimicrobial Properties : Thiophene derivatives have shown promise in antibacterial and antifungal applications. Research indicates that certain thiophene compounds can inhibit the growth of various pathogens, suggesting potential for therapeutic use .
- Photovoltaic Applications : The compound is also being explored for its role in organic photovoltaic cells due to its ability to facilitate charge separation and transport.
Antiviral Activity Against Dengue Virus
A recent study focused on the synthesis and evaluation of thiophene derivatives as inhibitors against dengue virus polymerase. The findings indicated that these compounds exhibited significant antiviral activity, with some achieving submicromolar potency against all four dengue virus serotypes. This suggests a potential pathway for developing new antiviral therapies based on thiophene structures .
Antimicrobial Effects
Research into the antimicrobial effects of thiophene derivatives has revealed that they can disrupt cellular processes in bacteria and fungi. For instance, studies have shown that specific derivatives can inhibit protein synthesis or disrupt cell wall integrity, leading to effective antimicrobial action .
Data Table: Summary of Biological Activities
Q & A
Basic: What synthetic strategies are effective for constructing conjugated thiophene oligomers with ethynyl linkages?
Methodological Answer:
The synthesis of conjugated thiophene derivatives typically employs Sonogashira coupling to introduce ethynyl linkages between aromatic units. This method is favored for its tolerance of functional groups and high yields. For example, ethynylthiophene precursors can be prepared via dehydrohalogenation of halogenated intermediates, as demonstrated in the synthesis of 2-ethynylthiophene . Key steps include:
- Precursor preparation : Bromination or iodination of thiophene rings at specific positions.
- Coupling reaction : Palladium-catalyzed cross-coupling of terminal alkynes with aryl halides under inert conditions.
- Purification : Column chromatography or recrystallization to isolate pure oligomers.
Challenges include avoiding side reactions (e.g., homocoupling) and ensuring regioselectivity.
Basic: How are spectroscopic techniques (e.g., NMR, UV-Vis) used to characterize thiophene-based conjugated systems?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Identifies proton environments near sulfur atoms and ethynyl groups. Deshielding effects in aromatic protons (δ 6.5–7.5 ppm) confirm conjugation.
- ¹³C NMR : Detects carbon signals for ethynyl carbons (δ 70–90 ppm) and thiophene backbone carbons (δ 120–140 ppm).
- UV-Vis Spectroscopy :
Advanced: How can density functional theory (DFT) predict electronic properties of thiophene oligomers?
Methodological Answer:
DFT calculations with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improve accuracy for conjugated systems . Key steps:
Geometry optimization : Minimize energy using basis sets like 6-31G(d).
Electronic structure analysis :
- HOMO-LUMO gaps correlate with experimental bandgaps.
- Charge distribution maps identify electron-rich/depleted regions (critical for charge transport).
Validation : Compare computed UV-Vis spectra with experimental data to assess method reliability.
For example, B3LYP predicts absorption maxima within ±10 nm of experimental values for α-sexithiophene .
Advanced: How can researchers resolve contradictions between computational predictions and experimental spectroscopic data?
Methodological Answer:
Discrepancies often arise from:
- Solvent effects : DFT calculations typically model gas-phase molecules, while experiments use solvents. Include polarizable continuum models (PCM) to account for solvation .
- Aggregation : Experimental UV-Vis spectra may show bathochromic shifts due to π-stacking, which DFT models neglect. Use time-dependent DFT (TD-DFT) for excited-state simulations .
- Functional limitations : Test multiple functionals (e.g., CAM-B3LYP for charge-transfer systems) and validate against high-level methods like CCSD(T).
Basic: What role do alkyl side chains (e.g., hexyl groups) play in modifying material properties?
Methodological Answer:
Hexyl chains:
- Enhance solubility : Prevent aggregation in organic solvents (critical for solution processing).
- Tune crystallinity : Long alkyl groups reduce intermolecular π-π interactions, favoring amorphous phases .
- Impact charge transport : While improving solubility, excessive alkylation can insulate π-conjugated backbones, reducing mobility. Balance between solubility and electronic performance is key.
Advanced: What experimental design considerations optimize charge mobility in thin-film devices?
Methodological Answer:
- Substrate treatment : Use O₂ plasma or self-assembled monolayers (SAMs) to improve film morphology.
- Annealing protocols : Thermal annealing (e.g., 150°C for 10 min) enhances molecular ordering, as seen in sexithiophene-based FETs .
- Blending with acceptors : For photovoltaic applications, blend with fullerene derivatives (e.g., PCBM) to facilitate charge separation.
- Characterization :
- AFM/XRD : Assess film crystallinity.
- FET mobility measurements : Compare hole/electron mobilities under varying conditions.
Advanced: How do steric effects from ethynyl linkages influence molecular packing?
Methodological Answer:
Ethynyl groups introduce linearity but may cause steric hindrance with adjacent substituents.
- X-ray crystallography (e.g., of 5-n-butyl-4-[...]thiophene derivatives) reveals dihedral angles between thiophene units .
- Torsional strain : Minimized in planar configurations, maximizing conjugation.
- Packing motifs : Ethynyl spacers promote edge-to-face or herringbone arrangements, affecting charge transport anisotropy.
Basic: What are common degradation pathways for thiophene-based materials under operational conditions?
Methodological Answer:
- Photo-oxidation : UV exposure generates singlet oxygen, attacking sulfur atoms and forming sulfoxides. Use UV stabilizers (e.g., hindered amine light stabilizers) .
- Thermal degradation : Above 200°C, cleavage of alkyl chains or ethynyl bonds occurs. Thermogravimetric analysis (TGA) identifies decomposition thresholds.
- Electrochemical instability : Repeated redox cycling in devices leads to sulfur oxidation. Mitigate by encapsulation or doping.
Advanced: How can researchers leverage structure-activity relationships (SAR) to design thiophene derivatives with tailored bandgaps?
Methodological Answer:
- Electron-withdrawing groups (e.g., carbonyls): Lower LUMO levels, reducing bandgaps (e.g., 5-formylterthiophene vs. unsubstituted terthiophene) .
- Donor-acceptor architectures : Alternating electron-rich (thiophene) and electron-deficient (oxadiazole) units create intramolecular charge-transfer states, narrowing bandgaps .
- Conjugation length : Extending oligomer length (e.g., from bithiophene to sexithiophene) red-shifts absorption .
Advanced: What strategies address low reproducibility in synthetic yields for ethynyl-linked thiophenes?
Methodological Answer:
- Catalyst optimization : Use Pd(PPh₃)₂Cl₂/CuI with rigorously degassed solvents to minimize side reactions .
- In situ monitoring : Employ TLC or GC-MS to track reaction progress and terminate at optimal conversion.
- Purification protocols : Combine column chromatography (silica gel) with size-exclusion chromatography for oligomeric products.
- Batch consistency : Standardize reagent sources (e.g., use anhydrous DMF from fixed suppliers) to reduce variability.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
